ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
Description
Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a sulfur-containing thiophene ring. Key structural attributes include:
- Substituents: Methyl groups at positions 5 and 6, and an ethyl acetate moiety at position 2.
- Synthesis: Prepared via [4+2] cyclocondensation reactions involving 1,4-binucleophiles and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate derivatives, as described in analogous thienopyrimidine syntheses .
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and bioactive heterocycles.
Properties
IUPAC Name |
ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDUZOSINJICFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C(=C(S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core is typically synthesized via cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carboxamide with urea or thiourea under acidic conditions. For example, refluxing 2-amino-4,5-dimethylthiophene-3-carboxamide with urea in acetic acid yields the pyrimidinone ring through intramolecular cyclization. The methyl groups at positions 5 and 6 are introduced via the starting thiophene derivative, ensuring regioselectivity.
Reaction Conditions :
Alternative Cyclization Strategies
Recent patents describe using chloroacetonitrile or ethyl cyanoacetate with sulfur in dimethylformamide (DMF) to form thiazole intermediates, which are subsequently cyclized using phosphoryl chloride (POCl₃). This method avoids acidic conditions but requires stringent temperature control to prevent side reactions.
N-Alkylation for Ethyl Acetate Side Chain Introduction
The ethyl acetate moiety at position 3 is introduced via N-alkylation of the pyrimidinone nitrogen. This step is critical for achieving the target structure and often employs ethyl chloroacetate as the alkylating agent.
Alkylation Under Basic Conditions
A representative procedure involves reacting 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF:
Procedure :
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Reagents :
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5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1 eq)
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Ethyl chloroacetate (1.2 eq)
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K₂CO₃ (2 eq)
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Anhydrous DMF (solvent)
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Conditions :
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Temperature: 80°C, reflux
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Duration: 12 hours
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Workup: Dilution with ice water, extraction with ethyl acetate, column chromatography (CHCl₃/MeOH 20:1)
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Solvent and Base Optimization
The choice of base and solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity of the pyrimidinone nitrogen, while weaker bases (e.g., triethylamine) in toluene result in lower yields (<40%). Catalytic phase-transfer agents, such as tetrabutylammonium bromide (TBAB), have been reported to improve yields to 70–75% in ethyl acetate.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A streamlined one-pot method combines cyclization and alkylation steps using microwave irradiation. For instance, heating a mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide, urea, and ethyl chloroacetate at 150°C for 30 minutes under microwave conditions yields the target compound directly.
Advantages :
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Reduced reaction time (30 minutes vs. 18 hours)
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Higher atom economy
Limitations :
Enzymatic Catalysis
Pilot studies explore lipase-mediated transesterification to introduce the ethyl acetate group. Candida antarctica lipase B (CAL-B) in tert-butanol facilitates selective N-alkylation at 50°C, though yields remain suboptimal (35–40%).
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using gradients of chloroform and methanol (50:1 to 20:1). Recrystallization from n-hexane/ethyl acetate mixtures enhances purity (>98%).
Spectroscopic Data
Key characterization data for this compound:
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes critical comparisons with structurally related compounds:
Detailed Analysis of Structural and Functional Differences
Furo Analogue (C₁₂H₁₄N₂O₄)
- Structural Difference : Replacement of the thiophene sulfur with oxygen in the fused ring.
- Impact :
Compound 1 (C₁₁H₁₄N₂O₂S₂)
- Structural Difference: Thietan-3-yloxy and thioether groups replace the dimethyl-thienopyrimidine core.
- Impact: Metabolism: The thietan group may confer resistance to oxidative degradation, extending half-life . Prodrug Potential: Thioether linkages can be cleaved enzymatically, enabling targeted release.
Tetrahydrobenzo Derivative (C₂₀H₂₅N₅O₃S)
- Structural Difference: Addition of a benzene ring fused to the thienopyrimidine system.
- Impact :
Compound 3g (C₃₁H₃₀N₄O₅S)
- Structural Difference : Incorporation of a nitro-phenyl acryloyl group and pyrido extension.
- Solubility: Bulky substituents reduce solubility, necessitating formulation optimization.
Biological Activity
Ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, with a CAS number of 369397-75-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₂O₃S
- Molecular Weight : 266.32 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving potassium carbonate in acetone under reflux conditions for approximately 24 hours. The yield reported for this synthesis is around 91% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. This compound has been evaluated for its activity against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Ghorab et al., 2014 |
| Escherichia coli | 12 | Ghorab et al., 2014 |
| Candida albicans | 14 | Ghorab et al., 2014 |
These findings suggest that the compound possesses significant antimicrobial properties that could be harnessed in therapeutic applications.
Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold has also been studied for its anticancer potential. Research indicates that derivatives of this class can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression : Compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : this compound may promote apoptosis in malignant cells by activating caspase pathways.
- Targeting Specific Kinases : Some derivatives have been identified as inhibitors of certain kinases involved in cancer progression.
Case Studies
- Study on Anticancer Effects : A study published in Drug Research explored the effects of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in various carcinoma cell lines .
- Antimicrobial Efficacy : In another study focusing on antimicrobial efficacy, this compound was tested against multiple strains of bacteria and fungi, demonstrating promising results that warrant further investigation into its clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for ethyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a base achieves a 70% yield after 4 hours . Key parameters include solvent choice (e.g., acetone for polar aprotic conditions), molar ratios (1:1 substrate:reagent), and temperature control (reflux at ~56°C). Post-reaction purification via ethanol recrystallization ensures high purity .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Use multi-spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 1.24 (t, CH₃), 4.20 (s, CH₂), and 8.50 (s, pyrimidine-H) confirm the ester and thienopyrimidine moieties .
- IR : Bands at 1753 cm⁻¹ (C=O ester) and 1655 cm⁻¹ (pyrimidine CO) validate functional groups .
- Mass spectrometry : Molecular ion [M⁺] at m/z 234 with isotopic peaks (M+1, M+2) ensures molecular weight confirmation .
Q. What analytical challenges arise in purity assessment, and how are they resolved?
- Methodological Answer : Common issues include residual solvents or unreacted starting materials. Solutions:
- HPLC : Use C18 columns with acetonitrile/water gradients to separate impurities.
- Elemental analysis : Compare calculated vs. found values (e.g., C: 51.27% vs. 51.20%) to verify purity .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl, thiophene) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 5,6-Dimethyl groups : Enhance metabolic stability by steric shielding of the thienopyrimidine core .
- Ethyl ester : Improves solubility for in vitro assays but may require hydrolysis to active carboxylic acids in vivo .
- Thioether/acetyl substituents : Increase binding to targets like tRNA methyltransferases or DPP-4, as seen in analogs with IC₅₀ values <10 µM .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., A549 vs. HCT116 cell lines) may stem from assay conditions:
- Concentration gradients : Test 0.1–100 µM ranges to avoid false negatives from solubility limits .
- Cell line variability : Use isogenic cell panels to isolate genetic factors (e.g., p53 status) influencing sensitivity .
- Mechanistic studies : Combine Western blotting (e.g., caspase-3 activation) with docking simulations (e.g., FLT3 kinase binding) to validate targets .
Q. What computational strategies predict binding modes to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4R3H for DPP-4) to model ligand-protein interactions. Key residues: Lys554 and Glu205 form hydrogen bonds with the oxo-thienopyrimidine core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses. RMSD <2 Å over time indicates robust interactions .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
